(4-Methoxybutyl)[1-(thiophen-2-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxybutyl)[1-(thiophen-2-yl)ethyl]amine is an organic compound that features a thiophene ring, an amine group, and a methoxybutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybutyl)[1-(thiophen-2-yl)ethyl]amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Attachment of the Ethylamine Group: The thiophene ring is then functionalized with an ethylamine group.
Addition of the Methoxybutyl Chain: The final step involves the alkylation of the amine group with 4-methoxybutyl bromide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybutyl)[1-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxybutyl chain can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
(4-Methoxybutyl)[1-(thiophen-2-yl)ethyl]amine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, including anti-inflammatory, anti-cancer, and antimicrobial compounds.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: The compound is used in studying the interactions of thiophene derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of (4-Methoxybutyl)[1-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: Similar structure but lacks the methoxybutyl chain.
2,5-Dimethylthiophene: Lacks the ethylamine and methoxybutyl groups.
Thiophene-2-carbohydrazide: Contains a carbohydrazide group instead of an ethylamine group.
Uniqueness
(4-Methoxybutyl)[1-(thiophen-2-yl)ethyl]amine is unique due to the presence of both the methoxybutyl chain and the ethylamine group attached to the thiophene ring
Properties
Molecular Formula |
C11H19NOS |
---|---|
Molecular Weight |
213.34 g/mol |
IUPAC Name |
4-methoxy-N-(1-thiophen-2-ylethyl)butan-1-amine |
InChI |
InChI=1S/C11H19NOS/c1-10(11-6-5-9-14-11)12-7-3-4-8-13-2/h5-6,9-10,12H,3-4,7-8H2,1-2H3 |
InChI Key |
KBRYVGWEFKLKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NCCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.